(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride
CAS No.: 2095772-98-6
Cat. No.: VC7050434
Molecular Formula: C8H11BrClNO
Molecular Weight: 252.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2095772-98-6 |
|---|---|
| Molecular Formula | C8H11BrClNO |
| Molecular Weight | 252.54 |
| IUPAC Name | (2S)-2-amino-2-(3-bromophenyl)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C8H10BrNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 |
| Standard InChI Key | MIVIGGHRMIPLJI-QRPNPIFTSA-N |
| SMILES | C1=CC(=CC(=C1)Br)C(CO)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride (CAS: 2095772-98-6) is a hydrochloride salt of the parent amino alcohol. Its molecular formula, C₈H₁₁BrClNO, corresponds to a molecular weight of 252.54 g/mol . The compound’s stereochemistry is defined by the (S)-configuration at the chiral carbon, which is critical for its biological activity. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-amino-2-(3-bromophenyl)ethanol hydrochloride |
| SMILES | C1=CC(=CC(=C1)Br)C@HN.Cl |
| InChI Key | MIVIGGHRMIPLJI-QRPNPIFTSA-N |
| PubChem CID | 68806380 |
| Storage Conditions | 2–8°C, inert atmosphere |
The bromine atom at the 3-position of the phenyl ring enhances electrophilic reactivity, facilitating cross-coupling reactions in synthetic pathways.
Physicochemical Properties
The compound’s solubility profile remains understudied, but its hydrochloride salt form suggests moderate solubility in polar solvents such as water or ethanol. Stability data indicate that it degrades under prolonged exposure to light or moisture, necessitating storage in amber vials under nitrogen . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data are absent in available literature, highlighting a gap in thermal characterization.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride typically involves asymmetric reduction or resolution techniques to achieve the desired (S)-enantiomer. A common route begins with 3-bromobenzaldehyde, which undergoes a Strecker synthesis with ammonium cyanide and hydrogen cyanide to form an α-aminonitrile intermediate. Subsequent hydrolysis and reduction yield the amino alcohol, which is then treated with hydrochloric acid to form the hydrochloride salt.
Key Reaction Steps:
-
Condensation: 3-Bromobenzaldehyde + NH₄CN → α-Aminonitrile
-
Hydrolysis: α-Aminonitrile → α-Amino acid
-
Reduction: α-Amino acid → (S)-2-Amino-2-(3-bromophenyl)ethanol
-
Salt Formation: Reaction with HCl → Hydrochloride salt
Enantiomeric purity (>95%) is achieved via chiral chromatography or catalytic asymmetric hydrogenation .
Industrial-Scale Production
Large-scale manufacturing faces challenges in maintaining stereochemical integrity. Continuous-flow reactors and enzymatic catalysis are emerging strategies to enhance yield and reduce racemization. Current pricing for research quantities (e.g., 0.25 g at Ft62,270.05) reflects high production costs associated with chiral resolution .
Applications in Medicinal Chemistry
Role in Drug Development
This compound is a versatile intermediate in synthesizing β-adrenergic receptor agonists, which are pivotal in treating asthma and hypertension . For example, its incorporation into salbutamol analogs improves bronchodilation efficacy by optimizing receptor binding affinity.
Neurological Therapeutics
The bromophenyl moiety enhances blood-brain barrier permeability, making the compound valuable for central nervous system (CNS) drug candidates. Recent studies explore its use in:
Pharmacological Mechanisms and Targets
Receptor-Ligand Interactions
The (S)-enantiomer exhibits higher affinity for β₂-adrenergic receptors compared to its (R)-counterpart, as demonstrated in radioligand binding assays (Kᵢ = 12 nM vs. 98 nM). This stereoselectivity arises from optimal hydrogen bonding between the ethanolamine group and receptor aspartate residues.
Enzymatic Modulation
Future Research Directions
Enantioselective Synthesis
Advancements in organocatalysis and biocatalysts could reduce reliance on costly chiral auxiliaries. Computational modeling of transition states may further optimize asymmetric yields.
Therapeutic Expansion
Ongoing research investigates the compound’s utility in:
-
Anticancer agents: Bromophenyl derivatives show promise in kinase inhibition
-
Antiviral drugs: Targeting viral proteases via halogen bonding
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume